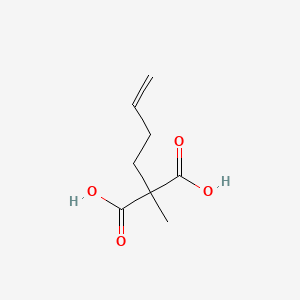![molecular formula C9H16ClF2N3 B12233655 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine](/img/structure/B12233655.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an isobutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the isobutylamine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. Subsequent difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H under suitable conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability. The use of automated reactors and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides or sulfonates for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine involves its interaction with specific molecular targets. For instance, in its role as a fungicide, the compound may inhibit mitochondrial respiratory chain enzymes, disrupting energy production in fungal cells . The difluoromethyl group can enhance the compound’s binding affinity to its target, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with difluoromethyl groups, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylamine moiety can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H16ClF2N3 |
|---|---|
Molecular Weight |
239.69 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15F2N3.ClH/c1-7(2)5-12-6-8-3-4-13-14(8)9(10)11;/h3-4,7,9,12H,5-6H2,1-2H3;1H |
InChI Key |
CGQIUTHARGGBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=NN1C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B12233573.png)
![3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12233578.png)

![4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B12233589.png)
![3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12233594.png)

![2,2-Dimethyl-1-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one](/img/structure/B12233599.png)
![6-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12233606.png)

![1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12233618.png)
![4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12233620.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine](/img/structure/B12233623.png)
![3-[(Cyclopropylmethyl)sulfanyl]-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B12233630.png)
![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12233634.png)
